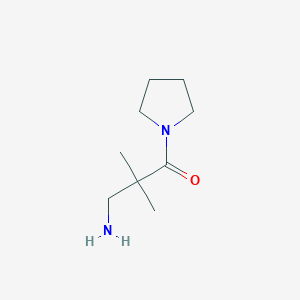

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one

Description

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one is a β-ketoamine derivative characterized by a pyrrolidine ring attached to a propan-1-one backbone substituted with amino and geminal dimethyl groups. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol. This compound has been marketed as a building block for pharmaceutical and chemical synthesis, particularly in the development of heterocyclic compounds and catalysts .

Propriétés

IUPAC Name |

3-amino-2,2-dimethyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKAYYVXGFABMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 2,2-dimethyl-3-oxo-3-(1-pyrrolidinyl)-1-propanamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one, emphasizing differences in substituents, physicochemical properties, and applications.

Key Structural and Functional Comparisons:

Backbone Modifications :

- The target compound’s geminal dimethyl group enhances steric hindrance and lipophilicity compared to MDPV (aryl-substituted) or Br-PPP (halogenated aryl) . This may reduce metabolic degradation but limit solubility.

- Chiral analogs (e.g., ) introduce stereochemical complexity, enabling enantioselective interactions in drug design .

Pyrrolidine Ring Functionalization :

- Substitutions like thiophene () or trifluoromethyl () alter electronic properties and binding affinity. For example, thiophene enhances π-π stacking in catalysts .

Biological Activity: MDPV and Br-PPP act as norepinephrine-dopamine reuptake inhibitors (NDRIs) due to their aryl-β-keto-pyrrolidine motifs . In contrast, the target compound’s amino-dimethyl substitution may favor coordination chemistry over psychoactivity .

Synthetic Utility :

- The cyclopentyl analog () demonstrates efficacy in enhancing ethionamide’s antitubercular activity, suggesting β-keto-pyrrolidine derivatives’ versatility in medicinal chemistry .

Research Implications and Gaps

- Pharmacological Potential: The amino-dimethyl substitution in the target compound remains underexplored for biological activity compared to aryl-substituted analogs like MDPV.

- Stereochemical Studies : Chiral derivatives (–16) highlight opportunities for enantioselective catalysis or therapeutics .

- Commercial Limitations: Discontinuation of the target compound () underscores the need for novel synthetic routes or alternative building blocks.

Activité Biologique

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one, an organic compound with the molecular formula C₉H₁₈N₂O, features a pyrrolidine ring that enhances its pharmacological potential. This compound has garnered attention in medicinal chemistry for its various biological activities, particularly in drug design and molecular interactions.

The compound is characterized by:

- Molecular Weight : 170.26 g/mol

- Boiling Point : Approximately 298.9 ± 23.0 °C

- Density : Around 1.017 ± 0.06 g/cm³

- InChI Code :

1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3

Biological Activity Overview

Research indicates that 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one interacts with various biological targets through hydrogen bonds and hydrophobic interactions, influencing several biochemical pathways. Its structural properties make it a valuable candidate in drug development.

Key Biological Activities:

- DNA Interaction : Studies have shown that derivatives of this compound can bind to DNA, which is crucial for understanding its potential therapeutic uses in cancer treatment and other diseases.

- Pharmacological Applications : The compound is explored for its role in synthesizing new drugs aimed at treating various human diseases.

- Anticancer Potential : Related studies have evaluated the anticancer activity of pyrrolidine derivatives, indicating potential applications in oncology .

Comparative Analysis with Similar Compounds

The following table compares 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-N,N-dimethylbenzamide | Aromatic amine | Used primarily in anti-inflammatory drugs |

| N-Methylpyrrolidine | Methylated pyrrolidine | Commonly used as a solvent and reagent |

| 3-Aminopropanamide | Simple amine | Focused on synthetic pathways for peptides |

This comparison highlights the unique properties of 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one that make it particularly valuable in pharmaceutical chemistry.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of novel derivatives based on pyrrolidine structures using the A549 human lung adenocarcinoma model. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationships of amide-based derivatives derived from similar compounds demonstrated improved biological potency and metabolic stability. These studies utilized molecular dynamics simulations to optimize compound configurations for better efficacy against specific targets like GSK-3β .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.